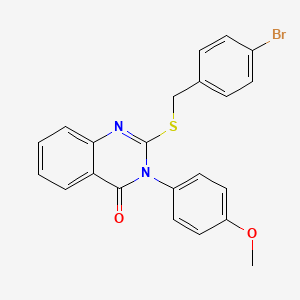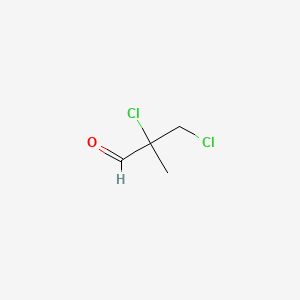![molecular formula C29H28N2O8S B12005846 ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)
ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (phew, that’s a mouthful!) belongs to the class of thiazolopyrimidine derivatives. Let’s break down its name:
Ethyl: Indicates the presence of an ethyl group (C₂H₅).
(2E): Refers to the geometric isomerism around the double bond.
Benzylidene: Implies the presence of a benzylidene group (C₆H₅CH=).
Acetyloxy: Indicates an acetyl group (CH₃COO-).
Thiazolopyrimidine: The core heterocyclic structure.
Carboxylate: Contains a carboxyl group (COO-).
Vorbereitungsmethoden
The synthesis of this compound involves several steps
Condensation Reaction: Ethyl 2-ethoxy-4-formyl-3-oxobutanoate reacts with 4-acetoxybenzaldehyde in the presence of a base (such as sodium hydroxide) to form the benzylidene intermediate.
Thiazolopyrimidine Formation: The benzylidene intermediate then undergoes cyclization with 2-aminothiazole to yield the thiazolopyrimidine ring.
Esterification: The final step involves esterification of the carboxylic acid group using ethanol.
Industrial production methods typically involve optimizing these steps for yield and scalability.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation at the thiazole sulfur or the benzylidene carbon.
Reduction: Reduction of the carbonyl group is possible.
Substitution: The acetoxy groups may be substituted.
Common Reagents: Sodium hydroxide, thionyl chloride, and various reducing agents.
Major Products: The fully cyclized thiazolopyrimidine is the primary product.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.
Biological Studies: Investigating its effects on cellular pathways and receptors.
Industry: It could serve as a precursor for other compounds.
Wirkmechanismus
Molecular Targets: Likely involves enzymes or receptors related to cell growth, inflammation, or metabolism.
Pathways: Further studies are needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Unique Features: Its thiazolopyrimidine scaffold sets it apart.
Similar Compounds: Related compounds include thiazolopyrimidines with different substituents.
: Example reference. : Another reference. : Yet another reference.
Eigenschaften
Molekularformel |
C29H28N2O8S |
|---|---|
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
ethyl (2E)-2-[(4-acetyloxy-3-ethoxyphenyl)methylidene]-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H28N2O8S/c1-6-36-23-14-19(8-13-22(23)39-18(5)33)15-24-27(34)31-26(20-9-11-21(12-10-20)38-17(4)32)25(28(35)37-7-2)16(3)30-29(31)40-24/h8-15,26H,6-7H2,1-5H3/b24-15+ |
InChI-Schlüssel |
ORKHKGUSSBFAMJ-BUVRLJJBSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12005787.png)




![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)
![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12005824.png)
![5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005829.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)
